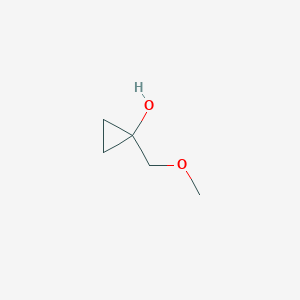![molecular formula C26H26N2O3 B8778793 N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide](/img/structure/B8778793.png)
N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
The synthesis of N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzoyl chloride with 2-methyl-1,2,3,4-tetrahydroquinoline, followed by the acylation of the resulting intermediate with phenylacetyl chloride. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .
Chemical Reactions Analysis
N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide can be compared with other similar compounds, such as:
1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide: This compound also features a methoxyphenyl group and has shown significant inhibitory activity against cancer cell lines.
N-(2-(4-methoxyphenyl)-1-(((3-(4-morpholinyl)pr)amino)carbonyl)vinyl)benzamide: This compound is structurally similar and has been studied for its potential therapeutic applications.
Properties
Molecular Formula |
C26H26N2O3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H26N2O3/c1-18-17-25(28(19(2)29)21-9-5-4-6-10-21)23-11-7-8-12-24(23)27(18)26(30)20-13-15-22(31-3)16-14-20/h4-16,18,25H,17H2,1-3H3 |
InChI Key |
GOLMJSAAQDYQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC)N(C4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


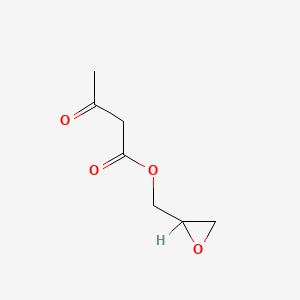
![1,3-Butanedione, 4,4,4-trifluoro-1-[4-(methylthio)phenyl]-](/img/structure/B8778715.png)
![2-Boronobenzo[b]thiophene-6-carboxylic acid](/img/structure/B8778718.png)
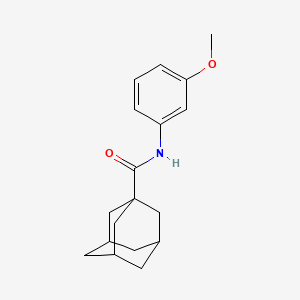
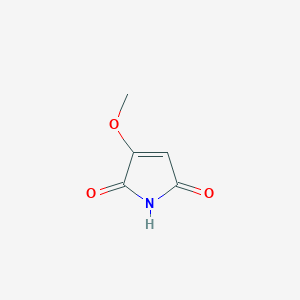
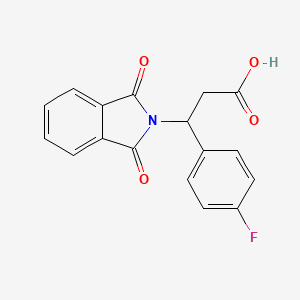
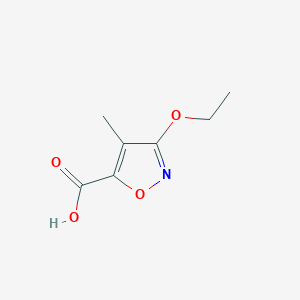
![7-tert-Butyl 1-methyl 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B8778737.png)
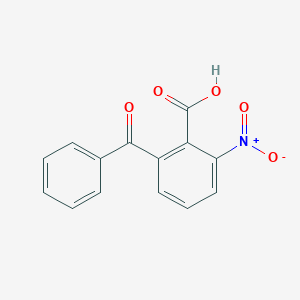
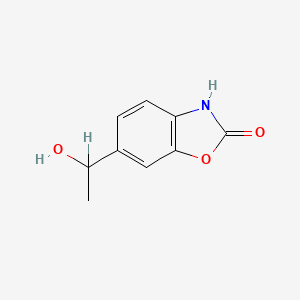
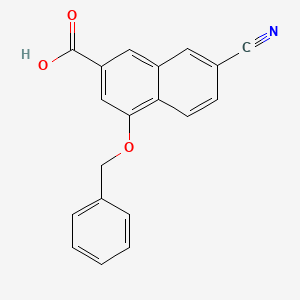
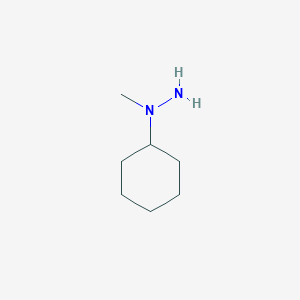
![N-methoxy-N-methyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B8778801.png)
